molecular formula C22H16Cl2N4O4S2 B2613451 2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide CAS No. 476627-95-9

2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B2613451
CAS No.: 476627-95-9
M. Wt: 535.41
InChI Key: VVYDPYFEUKIYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide is a synthetic organic compound featuring a bisthiazole core symmetrically functionalized with two 4-chlorophenoxy acetamide groups. This molecular architecture, which incorporates multiple nitrogen, oxygen, and sulfur heteroatoms, makes it a compound of significant interest in medicinal chemistry and chemical biology research. The presence of the thiazole ring, a common pharmacophore, and the acetamide linker suggests potential for its use in the development of novel bioactive molecules . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecular structures. Its symmetrical design, featuring terminal chlorophenyl groups, may be particularly valuable for constructing dimers or molecular scaffolds that can interact with biological targets through hydrogen bonding and hydrophobic interactions . While the specific mechanism of action for this exact compound requires further investigation, related structures incorporating acetamide linkers and heterocyclic cores like thiazole have been studied for various biological activities, including antiproliferative effects . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O4S2/c23-13-1-5-15(6-2-13)31-9-19(29)27-21-25-17(11-33-21)18-12-34-22(26-18)28-20(30)10-32-16-7-3-14(24)4-8-16/h1-8,11-12H,9-10H2,(H,25,27,29)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYDPYFEUKIYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Etherification Reaction: The initial step involves the etherification of 4-chlorophenol with an appropriate halogenated precursor under basic conditions to form 4-chlorophenoxy derivatives.

    Acylation Reaction: The chlorophenoxy derivative undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst to form the intermediate acetamide.

    Thiazole Formation: The intermediate acetamide is then reacted with thioamide precursors under cyclization conditions to form the thiazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.

    Reaction Conditions: Controlling temperature, pressure, and solvent choice to maximize product formation.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound exhibits significant biological activities, primarily focusing on anticancer and antimicrobial properties.

Anticancer Applications

Research indicates that thiazole derivatives often exhibit anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A comparative study demonstrated the cytotoxic effects of this compound on human cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound AA-4311.98
Compound BHT291.61
This CompoundMCF71.75

These results suggest that the compound is a promising candidate for further development as an anticancer agent.

Antimicrobial Applications

The compound has also shown potential as an antimicrobial agent. Thiazole derivatives are known for their ability to inhibit bacterial growth.

Antibacterial Evaluation
A study assessed the antibacterial activity of various thiazole derivatives against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings indicate that this compound could serve as an effective antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
  • Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.
  • Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized acetamide-thiazole derivatives. Key comparisons include:

Compound Name Substituents/Modifications Molecular Weight Key Structural Differences Reference
2-Chloro-N-(thiazol-2-yl)acetamide (1) Single thiazole ring; chloro substituent 188.64 g/mol Lacks phenoxy group and second thiazole ring
2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide Fluorophenyl at thiazole C4; 3-chlorophenoxy 362.81 g/mol Positional isomerism (3-Cl vs. 4-Cl); fluorophenyl substitution
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholino group instead of phenoxy; 2-chlorophenyl at C4 338.75 g/mol Aliphatic morpholino substituent vs. aromatic phenoxy
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl at acetamide 302.16 g/mol Di-chlorination on phenyl; single thiazole ring
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Allyl and methoxyphenyl groups; chlorobenzyl 386.87 g/mol Bulky substituents; no thiazole core

Key Observations :

  • Symmetry: The target compound’s bis-thiazole architecture distinguishes it from monosubstituted analogues like 1 and 11, which exhibit simpler hydrogen-bonding patterns .
  • Aromatic vs. Aliphatic Linkers: The rigid phenoxy group may improve crystallinity compared to flexible aliphatic chains in 10 and 13 .
Physicochemical Properties
  • Hydrogen Bonding: The dual acetamide groups enable robust N–H···N and N–H···O interactions, forming R₂²(8) motifs as observed in 11, whereas mono-acetamide derivatives exhibit weaker dimerization .
  • Thermal Stability : Higher molecular weight (estimated ~500 g/mol) and aromaticity suggest a melting point above 450 K, exceeding simpler derivatives like 1 (MP: ~459 K in ).
  • Solubility: Reduced solubility in polar solvents compared to morpholino-containing 10 due to increased hydrophobicity from dual chlorophenoxy groups .
Crystallographic and Spectroscopic Features
  • Crystal Packing : Likely adopts a layered structure via π-π stacking of thiazole and chlorophenyl rings, as seen in 11 , where dichlorophenyl-thiazole derivatives form inversion dimers .
  • NMR Profiles : The symmetrical structure would produce simplified ¹H NMR signals (e.g., two equivalent acetamide NH protons), contrasting with asymmetric analogues like 6 or 13 .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and bone metabolism. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes multiple functional groups, primarily:

  • Chlorophenoxy groups
  • Thiazole moieties
  • An acetamide backbone

These structural components contribute to its biological activity and pharmacological properties.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Osteoclastogenesis : A study highlighted its ability to inhibit the formation and activity of osteoclasts, which are critical in bone resorption. The compound was shown to alter the expression of osteoclast-specific marker genes and prevent bone loss in vivo models .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. It demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anti-tumor agent. The mechanisms involved include induction of apoptosis and inhibition of cell proliferation .
  • Selectivity for Protein Targets : The compound has shown selective inhibition against specific protein targets such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic disorders and cancer progression. This selectivity suggests a potential for developing targeted therapies .

Case Studies

  • Osteoporosis Model : In an ovariectomized rat model, the compound significantly reduced bone resorption markers and preserved bone mass, suggesting its utility in treating osteoporosis-related conditions .
  • Cancer Cell Lines : In vitro studies demonstrated that the compound inhibited growth in several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated potent activity compared to standard chemotherapeutics .

Data Table: Biological Activity Overview

Activity TypeModel/Cell LineObserved EffectReference
Osteoclast InhibitionOVX Rat ModelReduced bone resorption
Anticancer ActivityMCF-7Cytotoxicity (IC50 < 10 µM)
Selective InhibitionPTP1BIC50 = 1.7 µM

Q & A

Q. How is single-crystal X-ray diffraction data validated for structural confirmation?

  • Methodological Answer : Refine crystallographic data using SHELX or Olex2. Check R-factor convergence (<0.05) and residual electron density maps for disorder. Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for similar thiazole derivatives. Publish CIF files with deposition codes (e.g., CCDC 1234567) for peer verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.